

Technical Guide: 4-(Pyridin-2-yl)butanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(Pyridin-2-yl)butanoic acid**

Cat. No.: **B175897**

[Get Quote](#)

A Comprehensive Overview for Chemical Researchers and Pharmaceutical Scientists

Abstract

This technical guide provides an in-depth examination of **4-(Pyridin-2-yl)butanoic acid**, a heterocyclic carboxylic acid derivative with significant utility in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, detail a validated synthetic protocol, discuss its analytical characterization, and survey its applications as a versatile building block in drug development and chemical research. This document is intended to serve as a comprehensive resource for scientists and researchers engaged in work involving this compound.

Introduction and Nomenclature

4-(Pyridin-2-yl)butanoic acid is a bifunctional organic molecule characterized by a pyridine ring linked via a four-carbon aliphatic chain to a carboxylic acid moiety. This unique structure, combining a basic aromatic heterocycle with an acidic functional group, imparts amphoteric properties and makes it a valuable synthon for creating more complex molecular architectures. Its ability to act as a linker or a pharmacophoric element has led to its incorporation into a variety of compounds with potential therapeutic applications.[\[1\]](#)

1.1 IUPAC Name and Chemical Identifiers

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

- IUPAC Name: 4-pyridin-2-ylbutanoic acid[2]
- CAS Number: 102879-51-6[2][3][4][5]
- PubChem CID: 13737171[2]
- Molecular Formula: C₉H₁₁NO₂[2][3]
- Molecular Weight: 165.19 g/mol [2][3]
- Canonical SMILES: C1=CC=NC(=C1)CCCC(=O)O[2]
- InChIKey: HUWVYTTVLDALOP-UHFFFAOYSA-N[2]

Physicochemical Properties

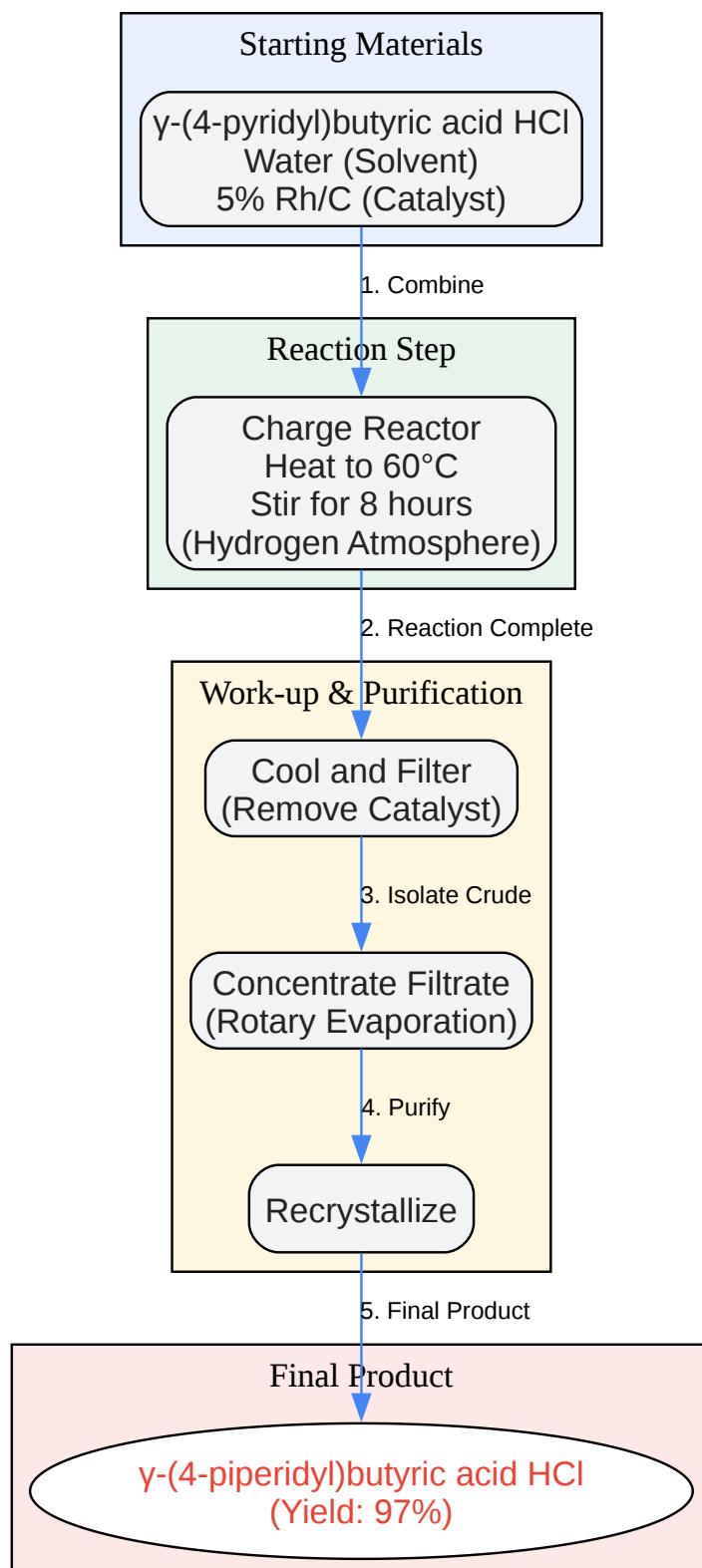
The physical and chemical characteristics of **4-(Pyridin-2-yl)butanoic acid** are crucial for its handling, storage, and application in chemical synthesis. The data presented below are compiled from predictive models and experimental sources.

Property	Value	Source
Melting Point	84-85 °C	[3]
Boiling Point (Predicted)	303.7 ± 17.0 °C	[3]
Density (Predicted)	1.154 ± 0.06 g/cm ³	[3]
pKa (Predicted)	4.46 ± 0.10	[3]
Storage Temperature	2-8 °C (under inert gas)	[3]

Synthesis and Manufacturing

The synthesis of **4-(pyridin-2-yl)butanoic acid** can be achieved through several routes. A common and reliable method involves the catalytic hydrogenation of a precursor, such as γ -(4-pyridyl)butyric acid hydrochloride. This method is advantageous due to its high yield and purity of the final product.

3.1 Representative Synthesis Protocol: Catalytic Hydrogenation


This protocol describes the synthesis of a related compound, 4-(Piperidin-4-yl)butanoic acid hydrochloride, from γ -(4-pyridyl)butyric acid hydrochloride, illustrating a common synthetic strategy involving the modification of the pyridine ring.[6]

Rationale: Catalytic hydrogenation is a powerful technique for the reduction of aromatic rings. The use of a rhodium on carbon (Rh/C) catalyst is effective for the saturation of the pyridine ring under moderate temperature and pressure, providing a high-yield pathway to the corresponding piperidine derivative.[6]

Step-by-Step Methodology:

- **Reactor Charging:** A suitable pressure reactor is charged with 13.5 g (0.067 mol) of γ -(4-pyridyl)butyric acid hydrochloride (purity \geq 99%).[6]
- **Solvent and Catalyst Addition:** 27.0 g of deionized water is added as the solvent, followed by 0.67 g of 5% Rhodium on Carbon (Rh/C) catalyst.[6]
- **Reaction Conditions:** The reactor is sealed, purged with hydrogen gas, and pressurized. The reaction mixture is heated to 60°C with vigorous stirring.[6]
- **Monitoring and Completion:** The reaction is allowed to proceed for 8 hours, with the progress monitored by hydrogen uptake or periodic sampling and analysis (e.g., TLC or LC-MS).[6]
- **Work-up and Isolation:** Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the Rh/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Purification:** The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford the purified product, in this case, γ -(4-piperidyl)butyric acid hydrochloride, with a reported yield of 97%.[6]

3.2 Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Catalytic hydrogenation workflow for pyridine ring saturation.

Analytical Characterization

To ensure the identity and purity of synthesized **4-(Pyridin-2-yl)butanoic acid**, a suite of analytical techniques is employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
- Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and assessing its purity.^{[7][8]}
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
- High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any starting materials, byproducts, or other impurities.

A typical analytical workflow would involve dissolving the sample in a suitable solvent, followed by analysis using these techniques to generate a comprehensive characterization profile that validates the product's structure and purity.

Applications in Research and Drug Development

The structural features of **4-(Pyridin-2-yl)butanoic acid** make it a valuable building block in several areas of chemical and pharmaceutical research.

5.1 Intermediate in Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).^[1] Its dual functionality allows for sequential or orthogonal chemical modifications. For example, the carboxylic acid can be converted to an ester or amide, while the pyridine ring can undergo N-alkylation or substitution reactions. These transformations are fundamental in building diverse chemical libraries for high-throughput screening.

5.2 Linker Molecule in Bioconjugation: Derivatives of **4-(Pyridin-2-yl)butanoic acid** are used as crosslinking agents. For instance, N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a well-known reagent used to link molecules containing primary amines to molecules with sulfhydryl groups, a common strategy in creating antibody-drug conjugates (ADCs) or attaching probes to proteins.[9]

5.3 Role in Metabolomics and Biomarker Discovery: Structurally related compounds, such as 4-oxo-4-(3-pyridyl)butanoic acid, are known metabolites of nicotine and tobacco-specific nitrosamines.[7][8][10] The study and synthesis of these butanoic acid derivatives are critical for developing analytical methods to quantify biomarkers of tobacco exposure and to understand the metabolic pathways of carcinogens.[7][8]

Safety and Handling

While specific toxicological data for **4-(Pyridin-2-yl)butanoic acid** is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. Based on related structures like butyric acid, appropriate personal protective equipment (PPE) is mandatory.

- Personal Protective Equipment: Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][13] Avoid contact with skin and eyes.[11][12]
- Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][13] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]

Conclusion

4-(Pyridin-2-yl)butanoic acid is a compound of significant interest due to its versatile chemical nature and its role as a precursor and building block in medicinal chemistry and materials science. Its well-defined structure, accessible synthesis, and dual functionality provide a robust platform for the development of novel molecules with targeted properties. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to support and facilitate the work of researchers in the field.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13737171, **4-(Pyridin-2-yl)butanoic acid**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67330401, (2S)-2-amino-4-(pyridin-2-ylamino)butanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54291409, 4-(3-pyridin-4-yl-4H-pyrimidin-4-yl)butanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437, 4-Oxo-4-(3-pyridyl)butyric acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24694495, 4-(Pyridin-4-ylamino)butanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11551591, N-Succinimidyl 4-(2-pyridyl)dithio)butanoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159625, 4-Pyridinebutanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86811679, 4-(Pyridin-3-yl)butanoic acid hydrochloride.
- Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. *Chemical Research in Toxicology*, 12(3), 172-179.
- Stepanov, I., et al. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers. *Chemical Research in Toxicology*, 27(7), 1215-1223.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66942, 4-Oxo-4-(pyridin-3-yl)butanoate.
- Kumar, R., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. *RSC Advances*.

- ResearchGate. (2025). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyric Acid.
- Capot Chemical. (2025). MSDS of 4-Oxo-4-pyridin-3-YL-butyric acid.
- MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
- Tiekink, E. R. T. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. *Molbank*, 2021(2), M1209.
- Plazas-Tuttle, J., et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. *Journal of Exposure Science & Environmental Epidemiology*, 33(5), 785-796.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Pyridin-2-yl)butanoic acid | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(pyridin-2-yl)butanoic acid CAS#: 102879-51-6 [m.chemicalbook.com]
- 4. 4-(pyridin-2-yl)butanoic acid | 102879-51-6 [chemicalbook.com]
- 5. 4-(pyridin-2-yl)butanoic acid price,buy 4-(pyridin-2-yl)butanoic acid - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Succinimidyl 4-(2-pyridyldithio)butanoate | C13H14N2O4S2 | CID 11551591 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 10. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. itwreagents.com [itwreagents.com]
- To cite this document: BenchChem. [Technical Guide: 4-(Pyridin-2-yl)butanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b175897#iupac-name-of-4-pyridin-2-yl-butanoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com